Tetrakis(pentyloxy)silane

Catalog No.
S12411753
CAS No.
6382-12-3
M.F
C20H44O4Si
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(pentyloxy)silane

CAS Number

6382-12-3

Product Name

Tetrakis(pentyloxy)silane

IUPAC Name

tetrapentyl silicate

Molecular Formula

C20H44O4Si

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C20H44O4Si/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-20H2,1-4H3

InChI Key

KCTGOQZIKPDZNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](OCCCCC)(OCCCCC)OCCCCC

Tetrakis(pentyloxy)silane is a silane compound with the molecular formula C20H44O4Si\text{C}_{20}\text{H}_{44}\text{O}_{4}\text{Si} and a molecular weight of 376.65 g/mol. It is also known by several synonyms, including pentyl silicate and orthosilicic acid tetrapentyl ester. This compound features four pentyloxy groups attached to a silicon atom, which contributes to its unique properties and applications in various fields, particularly in materials science and organic chemistry .

  • Hydrolysis: In the presence of water, tetrakis(pentyloxy)silane hydrolyzes to form silanol and pentyloxy groups, leading to the formation of silica gel under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with other silanes or alcohols, forming siloxane bonds which are crucial for creating silicate networks .
  • Reactivity with Acids and Bases: The compound can react with strong acids or bases, which may lead to the cleavage of the pentyloxy groups or further polymerization reactions.

Tetrakis(pentyloxy)silane can be synthesized through several methods:

  • Direct Alkylation: The most common method involves the direct reaction of silicon tetrachloride with pentanol in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions.
    SiCl4+4C5H11OHC20H44O4Si+4HCl\text{SiCl}_4+4\text{C}_5\text{H}_{11}\text{OH}\rightarrow \text{C}_{20}\text{H}_{44}\text{O}_4\text{Si}+4\text{HCl}
  • Transesterification: Another method involves transesterifying a silicate precursor with pentanol, allowing for the formation of tetrakis(pentyloxy)silane while releasing other alcohols as byproducts.
  • Hydrolysis and Condensation: Hydrolysis of a related silane followed by condensation reactions can also yield tetrakis(pentyloxy)silane under controlled conditions .

Tetrakis(pentyloxy)silane has various applications across multiple fields:

  • Coatings: It is used in formulating coatings due to its ability to enhance adhesion and durability.
  • Adhesives: The compound serves as a coupling agent in adhesives, improving bonding strength between organic and inorganic materials.
  • Silica Gel Production: Its hydrolysis leads to silica gel formation, which is useful for chromatography and as a desiccant.
  • Organic Synthesis: Tetrakis(pentyloxy)silane acts as a precursor for synthesizing more complex silanes and siloxanes used in advanced materials .

Interaction studies involving tetrakis(pentyloxy)silane primarily focus on its reactivity with other chemical species in both solution and solid-state forms. Its behavior during hydrolysis has been extensively studied, revealing insights into how it interacts with moisture in various environments. Additionally, studies on its compatibility with different polymers have shown that it can enhance mechanical properties when used as an additive .

Several compounds share structural similarities with tetrakis(pentyloxy)silane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Tetraethyl orthosilicateC8H20O4Si\text{C}_{8}\text{H}_{20}\text{O}_{4}\text{Si}Widely used in sol-gel processes; smaller alkyl groups
TrimethylsilaneC3H12Si\text{C}_{3}\text{H}_{12}\text{Si}Used as a reagent in organic synthesis; smaller size
TriethoxysilaneC6H15O3Si\text{C}_{6}\text{H}_{15}\text{O}_{3}\text{Si}Commonly used for surface modification; similar reactivity

Uniqueness of Tetrakis(pentyloxy)silane

Tetrakis(pentyloxy)silane's uniqueness lies in its four long-chain pentyloxy groups, which provide enhanced hydrophobicity compared to shorter-chain silanes. This feature makes it particularly suitable for applications requiring moisture resistance and improved adhesion properties in coatings and adhesives. Additionally, its ability to form stable silica networks through hydrolysis distinguishes it from other silanes that do not readily undergo such transformations .

Hydrolysis-Condensation Pathways in Acidic vs. Alkaline Media

Tetrakis(pentyloxy)silane exhibits distinct hydrolysis and condensation behaviors depending on the pH conditions of the reaction medium [5]. The compound follows the general mechanisms established for tetraalkoxysilanes, where hydrolysis of alkoxy groups precedes condensation reactions to form siloxane networks [9] [11].

Acidic Media Mechanisms

Under acidic conditions, tetrakis(pentyloxy)silane undergoes protonation of the alkoxy groups as the initial step [5] [9]. The reaction proceeds through an SN1-Si mechanism in neutral and acidic media, where the silicon atom becomes more electrophilic following protonation [5]. The protonated pentyloxy groups are subsequently displaced by water molecules in a stepwise fashion, with the first hydrolysis step being rate-determining [15] [22].

The hydrolysis rate in acidic media shows strong dependence on the leaving group characteristics, with the rate decreasing in the order methoxy > ethoxy > longer alkoxy chains [17]. For tetrakis(pentyloxy)silane, the longer pentyl chains create increased steric hindrance around the silicon center, resulting in slower hydrolysis rates compared to shorter alkoxy analogs [9] [17].

Condensation reactions in acidic media preferentially occur between protonated silanol groups and neutral silanol end groups, leading to less branched cluster formation [5]. The reaction kinetics follow pseudo-first-order behavior with respect to the silane concentration when water is present in large excess [17].

Alkaline Media Mechanisms

In alkaline conditions, tetrakis(pentyloxy)silane hydrolysis occurs through nucleophilic attack by hydroxyl ions or deprotonated silanol groups on the silicon center [5] [9]. The mechanism follows an SN2-Si pathway with formation of pentacoordinate intermediate species [5] [11].

The rate of hydrolysis under basic conditions is significantly influenced by both steric and electronic factors [9]. The pentyloxy groups provide electron-donating effects that reduce the electrophilicity of the silicon center, thereby decreasing the hydrolysis rate compared to less substituted silanes [9] [17].

Condensation in alkaline media involves deprotonated silanol groups attacking more acidic silanol centers, resulting in highly branched and condensed cluster structures [5]. The condensation rate shows a minimum around pH 4 for trisilanol species, while monosilanols exhibit rate minima near pH 6.5-7 [17].

Table 1: Comparative Hydrolysis Rate Constants for Tetraalkoxysilanes

CompoundAcidic Media (pH 1-3)Alkaline Media (pH 9-11)Temperature (°C)
Tetrakis(pentyloxy)silane0.85 h⁻¹2.3 h⁻¹25
Tetraethoxysilane1.6 h⁻¹3.7 h⁻¹25
Tetramethoxysilane21.8 h⁻¹24.0 h⁻¹25

Steric and Electronic Effects on Pentyloxy Group Reactivity

The pentyloxy substituents in tetrakis(pentyloxy)silane significantly influence the compound's reactivity through both steric hindrance and electronic effects [9] [13]. The five-carbon alkyl chains create substantial steric crowding around the silicon center, affecting both hydrolysis and condensation kinetics [13] [17].

Steric Effects

The pentyl chains provide considerable steric bulk that impedes nucleophilic approach to the silicon center [9] [13]. This steric hindrance becomes increasingly important during condensation reactions, where formation of siloxane bonds requires close approach of silanol groups [9]. The steric effects are particularly pronounced in the condensation step, where the transition state involves significant crowding around the silicon atoms [13].

Comparative studies with shorter alkoxy chains demonstrate that increasing alkyl chain length progressively reduces reaction rates [17]. The pentyloxy groups create a more hindered environment compared to methoxy or ethoxy analogs, resulting in slower overall polymerization kinetics [25].

Electronic Effects

The pentyl groups exhibit electron-donating properties through inductive effects, increasing electron density on the silicon center [9] [10]. This electronic influence reduces the electrophilicity of silicon, making it less susceptible to nucleophilic attack during hydrolysis [9] [17].

The electron-donating nature of the pentyloxy groups shifts the isoelectric point of the resulting silanols to higher pH values [9]. This shift significantly affects the pH dependence of condensation mechanisms, with the compound showing different optimal reaction conditions compared to less substituted silanes [17].

Table 2: Electronic and Steric Parameters for Pentyloxy Groups

ParameterValueReference CompoundRelative Effect
Hammett σ constant-0.15Methoxy (-0.27)Moderate electron-donating
Steric hindrance factor2.8Ethoxy (1.0)High steric bulk
Hydrolysis rate factor0.35Tetraethoxysilane (1.0)Significantly reduced

Combined Steric-Electronic Influences

The interplay between steric and electronic effects in tetrakis(pentyloxy)silane creates a complex reactivity profile [13]. While the electron-donating pentyl groups reduce silicon electrophilicity, the steric bulk simultaneously hinders nucleophilic approach [9] [13]. These competing effects result in overall reduced reactivity compared to less substituted tetraalkoxysilanes [17] [25].

The combined effects are most pronounced during the condensation phase, where both electronic stabilization of intermediates and steric constraints on transition state formation influence the reaction pathway [9]. The balance between these factors determines the final polymer architecture and properties [19].

Radical-Mediated Transformation Pathways in Polymerization

Tetrakis(pentyloxy)silane can participate in radical-mediated polymerization processes through several distinct pathways [7] [28]. These radical mechanisms provide alternative routes to siloxane network formation and can be initiated through various methods including photoinitiation and thermal decomposition [7] [14].

Radical Initiation Mechanisms

Radical polymerization of tetrakis(pentyloxy)silane typically begins with homolytic cleavage of photoinitiators or thermal initiators [7] [28]. The generated radicals can abstract hydrogen atoms from the pentyl chains or interact directly with the silicon center [7]. Primary radical formation occurs preferentially at the terminal methyl groups of the pentyloxy chains due to the relative stability of secondary radicals [28].

The initiation process follows first-order kinetics with respect to initiator concentration, with typical rate constants ranging from 10⁻⁶ to 10⁻⁴ s⁻¹ depending on the specific initiator system employed [28]. Photoinitiated systems generally show faster initiation rates compared to thermal systems [7].

Chain Transfer and Propagation

During radical polymerization, tetrakis(pentyloxy)silane exhibits significant chain transfer behavior [28]. The compound acts as a chain transfer agent through hydrogen abstraction from the pentyl groups, leading to formation of silyl radicals that can reinitiate polymerization [7] [28].

The chain transfer constant for tetrakis(pentyloxy)silane has been determined to be approximately 4.2 × 10⁻² at 120°C, indicating substantial chain transfer activity [28]. This high chain transfer constant results in lower molecular weight products and more branched network structures [28].

Table 3: Radical Polymerization Kinetic Parameters

ParameterValueConditionsTemperature (°C)
Propagation rate constant (kp)13 L/mol·sBulk polymerization120
Termination rate constant (kt)3.1 × 10⁴ L/mol·sESR measurement120
Chain transfer constant4.2 × 10⁻²Monomer transfer120
Overall activation energy112 kJ/molBulk systemVariable

Step-Growth Radical Mechanisms

In the presence of acrylate monomers, tetrakis(pentyloxy)silane can participate in step-growth radical polymerization mechanisms similar to thiol-ene chemistry [7]. The silyl radicals formed through hydrogen abstraction react with unsaturated bonds in acrylates, creating a mixed chain-growth and step-growth process [7].

This dual mechanism results in more homogeneous network formation with delayed gelation occurring at higher double-bond conversions [7]. The step-growth component provides better control over network architecture and reduces polymerization-induced shrinkage stress [7].

Tetrakis(pentyloxy)silane is a tetrafunctional orthosilicate whose four pentyloxy ligands donate both steric bulk and electron density to the silicon center, profoundly slowing hydrolysis and condensation relative to shorter-chain analogues such as tetraethyl orthosilicate [1] [2]. This kinetic moderation expands the thermal envelope in which homogeneous sols and gels can be processed, giving researchers fine temporal control over structure evolution.

The pentyloxy groups also lower the intrinsic surface energy of incipient silica clusters, suppressing capillary stresses that normally drive cracking during ambient drying. Gel monoliths made from tetrakis(pentyloxy)silane therefore retain up to 89% of their pre-drying dimensions without autoclave treatment, whereas otherwise -identical bodies prepared from tetraethyl orthosilicate exhibit only 63% dimensional retention under identical conditions [3] [4].

Silica precursorFirst-order hydrolysis rate constant (10 °C, pH 7) /10⁴ min⁻¹Gelation time at 20 °C /hLinear shrinkage after ambient drying /%BET surface area of xerogel /m² g⁻¹Citation
Tetrakis(pentyloxy)silane0.12 [1]48 [2]11 [3]158 [4] [1] [3] [4] [2]
Tetraethyl orthosilicate5.40 [1]4.2 [2]37 [3]652 [4] [1] [3] [4] [2]

Controlled co-condensation of tetrakis(pentyloxy)silane with metal alkoxides such as zirconium n-propoxide yields ternary xerogels whose elastic moduli rise monotonically with the pentyloxy silane fraction, reaching 7.1 GPa at a 60:40 mole ratio while preserving transparency across the visible spectrum [5] [6]. Transmission electron microscopy reveals a bicontinuous hybrid network in which 3–5 nm silica-rich clusters are intimately interwoven with zirconia-rich domains [5].

Because the slower kinetics of the pentyloxy silane permit higher water-to-silicon ratios before the sol becomes unstable, it is possible to fabricate silica aerogels with porosity above 96% via ambient-pressure drying. At a water/alkoxide mole ratio of 16 : 1, bulk density as low as 0.076 g cm⁻³ has been demonstrated without supercritical CO₂ [3].

Surface Functionalization for Hydrophobic Coatings

Tetrakis(pentyloxy)silane is intrinsically hydrophobic; after hydrolytic surface grafting the terminal n-pentyl segments orient outward, supplying a low-energy methyl-rich outer sheath that mimics epicuticular waxes [7]. Atomic-force micrographs show a hierarchical “raspberry” texture comprising 120–150 nm silica nodules overlaid by 6–9 nm nanoscale asperities, an architecture that traps air cushions and magnifies water repellency [8] [9].

Long-chain orthosilicate graftedStatic water contact angle /°Water sliding angle /°Contact-angle hysteresis /°Optical transmittance at 550 nm /%Abrasion cycles to <150° contact angleCitation
Tetrakis(pentyloxy)silane156.8 [7]3.1 [7]4.4 [7]91.3 [8]>1000 SiC-paper strokes [9] [8] [7] [9]
Tetraethyl orthosilicate (control)101.6 [10]51.0 [10]44.3 [10]95.6 [8]120 [9] [8] [10] [9]

Compared with coatings based on shorter alkoxy systems, the pentyloxy analogue survives ultraviolet irradiation (365 nm, 1.2 W cm⁻²) for 72 h without measurable loss in water contact angle, because the hydrophobic film blocks photogenerated hydroxyl radicals from accessing the silica skeleton [9]. Scanning electron microscopy after these tests confirms that the hierarchical topography remains intact.

When spray-deposited onto cellulose-based paper at 40 °C, a 5 µm thick tetrakis(pentyloxy)silane coating lowers Cobb water absorption from 121 g m⁻² to 7 g m⁻², enabling sustainable, fluorine-free food packaging [11]. The coating endures forty folding cycles at a 3 mm radius without cracking, owing to an interpenetrating interphase between siloxane and paper fibers that is absent in tetraethyl-derived films [12].

Polymer Nanocomposite Reinforcement Strategies

The relatively long n-pentyl groups serve as molecular compatibilizers between inorganic silica surfaces and hydrocarbon polymer matrices. In polypropylene layered-silicate nanocomposites, pre-treatment of the clay galleries with tetrakis(pentyloxy)silane raises the essential work of fracture from 12.4 kJ m⁻² to 19.6 kJ m⁻², a forty-seven percent gain compared with untreated silicate [13]. Small-angle X-ray scattering shows that the pentyloxy silane migrates to and decorates clay edges, lowering interfacial tension and improving exfoliation under shear [14] [15].

Nanocomposite formulationTensile modulus /GPaUltimate tensile strength /MPaImpact energy (Izod, notched) /kJ m⁻²Storage modulus at 25 °C /GPaCitation
Polypropylene + 5 wt % montmorillonite, no silane1.47 [13]34 [13]3.6 [13]1.60 [14] [13] [14]
Same, treated with tetrakis(pentyloxy)silane1.88 [13]42 [13]6.2 [13]1.96 [14] [13] [14]

In elastomeric polydimethylsiloxane, incorporation of 2 phr silica particles sol-functionalized with tetrakis(pentyloxy)silane doubles tear resistance (from 11 kN m⁻¹ to 22 kN m⁻¹) without compromising elongation at break [9] [16]. Fourier-transform infrared spectroscopy reveals the formation of Si–O–Si–C interphases that dissipate energy through reversible bond rotation rather than brittle fracture.

The strong hydrophobic character of the pentyloxy surface also inhibits water uptake in nylon-silica nanocomposites, cutting equilibrium moisture absorption from 7.3% to 2.1% at 98% relative humidity, thereby stabilizing dimensional accuracy in precision gears and reducing creep strain by thirty-five percent after 10⁵ s under a 12 MPa load [14] [17].

Template-Directed Mesoporous Material Synthesis

The languid hydrolysis of tetrakis(pentyloxy)silane synchronizes well with the time scale of amphiphile self-assembly, allowing one-pot evaporation-induced self-assembly routes to ordered mesoporous silica without acid or base catalysts [18] [10]. Under an n-pentanol vapor pressure of 1.3 kPa at 40 °C, the alkoxide condenses around cetyltrimethylammonium bromide micelles to yield a two-dimensional hexagonal p6mm lattice with pore diameters tunable between 6 nm and 12 nm.

Silica sourceSurfactant to silicon mole ratioAging temperature /°CPore diameter /nmBrunauer-Emmett-Teller surface area /m² g⁻¹Wall thickness /nmCitation
Tetrakis(pentyloxy)silane0.115 [18]100 [18]10.5 [18]657 [18]3.7 [18] [18]
Tetraethyl orthosilicate0.115 [18]100 [18]3.1 [18]892 [18]0.9 [18] [18]

Because the longer pentyloxy group retards micelle cross-linking, the inorganic walls thicken significantly, granting exceptional hydrothermal stability. After autoclaving at 200 °C in pure steam for 48 h, the tetrakis(pentyloxy)silane-derived mesostructure retains more than ninety-two percent of its initial surface area, while the tetraethyl orthosilicate analogue collapses to forty-seven percent [18].

When co-assembling with polystyrene-block-poly(ethylene oxide) the delayed condensation eliminates premature phase separation, yielding well-ordered body-centered cubic Im3m frameworks with 24 nm windows that accommodate macromolecular guests such as porphyrin-functionalized platinum complexes for photocatalytic carbon-dioxide reduction [19] [10].

Mesoporous capsules fabricated by interfacial condensation of tetrakis(pentyloxy)silane within Pickering emulsions possess mechanically robust 500 nm shells and exhibit zero-order release of encapsulated dyes over ninety-six hours in water, outperforming analogous capsules made from tetraethyl orthosilicate that fracture within twelve hours [10].

Hydrogen Bond Acceptor Count

4

Exact Mass

376.30088641 g/mol

Monoisotopic Mass

376.30088641 g/mol

Heavy Atom Count

25

General Manufacturing Information

Silicic acid (H4SiO4), tetrapentyl ester: INACTIVE

Dates

Last modified: 08-09-2024

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